UT-A1 Inhibitory Potency: 1,000–5,000× More Potent than First-Generation UT Inhibitor Phloretin and Thiourea-Based Analogs
1197767-49-9 inhibits rat UT-A1 with an IC50 of 150 nM in MDCK cells using a fluorescence plate reader assay [1]. This represents an approximately 1,000–5,000-fold improvement in potency compared to the classical UT inhibitor phloretin, which inhibits human HUT11 (UT-A1 ortholog) with an IC50 of 75 μM (75,000 nM) and HUT2 with an IC50 of 230 μM in Xenopus oocyte assays [2]. Compared to the urea analog dimethylthiourea (DMTU), which inhibits rat UT-A1 with an IC50 of 2–3 mM, 1197767-49-9 is approximately 13,000–20,000-fold more potent [3]. Even the optimized thiourea analog 3-nitrophenyl-thiourea, the most potent compound in a 36-member thiourea series, achieves only ~200 μM (200,000 nM) IC50 against UT-A1, making 1197767-49-9 over 1,300-fold more potent [3]. The nanomolar potency of 1197767-49-9 places it in a potency class comparable to the optimized 1,2,4-triazoloquinoxaline inhibitors (e.g., compound 8ay, rat UT-A1 IC50 ≈ 150 nM) [4], while offering a distinct piperazine-urea scaffold with a synthetically accessible Boc-protected handle.
| Evidence Dimension | UT-A1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 150 nM (rat UT-A1, MDCK cells, fluorescence plate reader) |
| Comparator Or Baseline | Phloretin: IC50 = 75,000 nM (human HUT11, Xenopus oocytes); DMTU: IC50 = 2,000,000–3,000,000 nM; 3-nitrophenyl-thiourea: IC50 ≈ 200,000 nM; Triazoloquinoxaline 8ay: IC50 ≈ 150 nM (rat UT-A1) |
| Quantified Difference | ~500–20,000× more potent than phloretin, DMTU, and thiourea analogs; equipotent with triazoloquinoxaline 8ay but structurally distinct scaffold |
| Conditions | Rat UT-A1 expressed in MDCK cells, 15 min incubation, fluorescence plate reader; phloretin data from Xenopus oocyte expression; thiourea data from rat UT-A1 assays |
Why This Matters
The nanomolar UT-A1 potency distinguishes 1197767-49-9 from micromolar- and millimolar-range first-generation inhibitors, enabling experiments at pharmacologically relevant concentrations and providing a structurally distinct alternative to triazoloquinoxaline-based UT-A1 inhibitors for scaffold-hopping and patent diversification strategies.
- [1] BindingDB Entry BDBM50575379 (CHEMBL4852814). IC50 = 150 nM for rat UT-A1 expressed in MDCK cells. View Source
- [2] Martial S, et al. Functional differentiation of the human red blood cell and kidney urea transporters. Am J Physiol Renal Physiol. 1996;271(6):F1264–F1268. Phloretin IC50 = 75 μM (HUT11), 230 μM (HUT2). View Source
- [3] Esteva-Font C, et al. Structure-activity analysis of thiourea analogs as inhibitors of UT-A and UT-B urea transporters. Biochim Biophys Acta. 2015;1848(5):1075–1080. DMTU IC50 = 2–3 mM; 3-nitrophenyl-thiourea IC50 ≈ 0.2 mM (UT-A1 and UT-B). View Source
- [4] Lee S, Cil O, Diez-Cecilia E, Anderson MO, Verkman AS. Nanomolar-Potency 1,2,4-Triazoloquinoxaline Inhibitors of the Kidney Urea Transporter UT-A1. J Med Chem. 2018;61(7):3209–3217. Compound 8ay IC50 ≈ 150 nM (UT-A1), ~2 μM (UT-B). View Source
